5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
Description
The compound 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one features a complex heterocyclic architecture comprising a pyrrolidin-2-one core linked via a piperazine-carbonyl bridge to a pyridazine ring substituted with a pyrazole moiety. This structure integrates multiple pharmacophoric elements: the pyrrolidinone ring confers conformational rigidity, the piperazine enhances solubility, and the pyridazine-pyrazole system may facilitate hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-15-5-2-12(18-15)16(25)22-10-8-21(9-11-22)13-3-4-14(20-19-13)23-7-1-6-17-23/h1,3-4,6-7,12H,2,5,8-11H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIZJPXYDZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides concise access to the desired pharmacologically active compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole and pyridazine compounds .
Scientific Research Applications
5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carbonyl Linkages
- Compound 4a (2-[5-(4-Methylphenyl)-3-[4-(pyridin-4-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline) Core Structure: Quinoline-pyrazole fused system with a piperazine-carbonyl linker. Key Differences: Replaces the target compound’s pyrrolidinone with a quinoline ring, which may enhance aromatic stacking but reduce solubility due to increased hydrophobicity. Synthesis: Prepared via coupling reactions and purified by flash chromatography, similar to the target compound’s likely synthetic route .
- Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Core Structure: Arylpiperazine linked to pyrazole via a butanone chain. The trifluoromethyl group in compound 5 improves metabolic stability, a feature absent in the target .
Pyridazine-Containing Analogues
- 1-{6-Methyl-pyrido[4,3-c]pyridazin-3-yl}piperazine Core Structure: Pyridazine fused with a pyrido ring, attached to piperazine. Key Differences: Lacks the pyrrolidinone and pyrazole moieties, simplifying the structure but reducing opportunities for hydrogen bonding. The methyl group may modulate lipophilicity .
Triazole-Pyrazine Hybrids (e.g., –8)
- 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Core Structure: Dual triazole-pyrazine systems linked to pyridine. Key Differences: The triazole-pyrazine framework enhances metal-binding capacity, which is absent in the target compound. Structural characterization via single-crystal X-ray diffraction (as in ) highlights its planar geometry, contrasting with the non-planar pyrrolidinone in the target .
Comparative Analysis Table
Biological Activity
The compound 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound features several pharmacophoric elements, including a pyrazole , pyridazine , and piperazine moiety. These components are known for their roles in various biological activities, including anti-inflammatory and anticancer properties. The synthesis typically involves multi-step reactions that include coupling reactions and cyclization processes to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation.
These findings suggest that the compound may act by inhibiting specific kinases involved in cell signaling pathways that regulate cell growth and survival.
Anti-inflammatory Properties
The pyrazole moiety is also associated with anti-inflammatory activity. A review of similar pyrazole derivatives indicated significant inhibition of COX enzymes, which are crucial in the inflammatory response.
These compounds exhibited selective COX-2 inhibition, which is desirable for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects.
The biological activity of This compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in tumor growth and survival pathways.
- COX Enzyme Modulation : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of pyrazole-based compounds in preclinical models:
Study on Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Study on Inflammatory Response
In a rat model of carrageenan-induced paw edema, the administration of pyrazole derivatives resulted in significant reductions in swelling compared to controls, further supporting their anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
